4-Amino-N-((1-benzyl-2-pyrrolidinyl)methyl)-5-(ethylsulphonyl)-2-methoxybenzamide
Description
The compound 4-Amino-N-((1-benzyl-2-pyrrolidinyl)methyl)-5-(ethylsulphonyl)-2-methoxybenzamide is structurally related to the antipsychotic drug amisulpride (4-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide), which has a well-established pharmacological profile .
Properties
CAS No. |
93839-84-0 |
|---|---|
Molecular Formula |
C22H29N3O4S |
Molecular Weight |
431.6 g/mol |
IUPAC Name |
4-amino-N-[(1-benzylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide |
InChI |
InChI=1S/C22H29N3O4S/c1-3-30(27,28)21-12-18(20(29-2)13-19(21)23)22(26)24-14-17-10-7-11-25(17)15-16-8-5-4-6-9-16/h4-6,8-9,12-13,17H,3,7,10-11,14-15,23H2,1-2H3,(H,24,26) |
InChI Key |
MCHCXHUXQSAMCF-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C(=C1)C(=O)NCC2CCCN2CC3=CC=CC=C3)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-((1-benzyl-2-pyrrolidinyl)methyl)-5-(ethylsulphonyl)-2-methoxybenzamide typically involves multi-step organic reactions. The starting materials might include a benzamide derivative, a pyrrolidine derivative, and various reagents for functional group modifications. Common reaction conditions include:
Temperature: Reactions are often carried out at elevated temperatures to facilitate the formation of the desired product.
Solvents: Organic solvents such as dichloromethane, ethanol, or acetonitrile are commonly used.
Catalysts: Catalysts like palladium on carbon (Pd/C) or other transition metal catalysts may be employed.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.
Reduction: Reduction reactions could be used to modify the benzamide or pyrrolidine moieties.
Substitution: Nucleophilic or electrophilic substitution reactions might be employed to introduce or modify functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific functional groups being targeted and the conditions used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit potent anticancer properties. The presence of the pyrrolidine ring and sulfonamide group suggests potential mechanisms of action against various cancer cell lines.
- Case Study: A study published in the Journal of Medicinal Chemistry found that derivatives of benzamide exhibited significant cytotoxic effects against human cancer cell lines, including breast and colon cancers. The study highlighted the importance of structural modifications in enhancing anticancer activity .
Antimicrobial Properties
The compound may also possess antimicrobial properties due to its sulfonamide group, which is known to inhibit bacterial growth by targeting folate synthesis pathways.
- Case Study: A comparative analysis of sulfonamide derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for several derivatives were reported to be in the low micromolar range, indicating strong antimicrobial activity .
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor in metabolic pathways related to cell growth and proliferation.
- Case Study: Research on similar benzamide derivatives has revealed their ability to inhibit dihydrofolate reductase (DHFR), an important target in cancer therapy and antimicrobial drug development .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cells | |
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Targeting specific metabolic pathways |
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:
Binding to Receptors: The compound might act as an agonist or antagonist at certain receptors.
Enzyme Inhibition: It could inhibit the activity of specific enzymes, affecting biochemical pathways.
Signal Transduction: The compound might influence signal transduction pathways, leading to various cellular responses.
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula : C23H29N3O4S (hypothetical, based on structural analogy) .
- Mechanism of Action : Like amisulpride, it is expected to act as a dopamine D2/D3 receptor antagonist .
The analysis below focuses on structurally related benzamide antipsychotics for comparison.
Structural Analogues
Table 1: Structural Comparison of Benzamide Derivatives
Key Observations :
- The benzyl group in the target compound introduces a bulky aromatic moiety, which may enhance lipophilicity and alter blood-brain barrier penetration compared to amisulpride .
- Sulpiride differs in the sulfonamide group (aminosulfonyl vs. ethylsulfonyl), reducing its potency at D2 receptors .
Pharmacological and Pharmacokinetic Profiles
Table 2: Pharmacological Comparison
Key Findings :
- Amisulpride has superior D2 receptor affinity compared to sulpiride, attributed to its ethylsulfonyl group .
- The benzyl-substituted compound’s hypothetical lipophilicity may prolong its half-life but increase the risk of off-target interactions.
- Raclopride’s chloro and hydroxy groups enhance receptor binding specificity, making it suitable for diagnostic imaging .
Enantiomeric Differences
Amisulpride exists as a racemic mixture, but its enantiomers exhibit distinct pharmacological profiles:
Implications for the Benzyl Derivative : Chiral resolution or asymmetric synthesis would be critical to isolate enantiomers with optimized therapeutic effects.
Biological Activity
4-Amino-N-((1-benzyl-2-pyrrolidinyl)methyl)-5-(ethylsulphonyl)-2-methoxybenzamide, also known as Amisulpride, is a compound primarily investigated for its antipsychotic properties. This article delves into its biological activity, pharmacological effects, and potential therapeutic applications, supported by various research findings and case studies.
- Molecular Formula : C17H27N3O4S
- Molecular Weight : 369.48 g/mol
- CAS Number : 71675-85-9
Amisulpride acts primarily as a selective antagonist of the dopamine D2 and D3 receptors. It exhibits a unique pharmacological profile, functioning as an atypical antipsychotic with both antagonist and partial agonist activities depending on the receptor subtype and concentration.
Pharmacological Effects
-
Antipsychotic Activity :
- Amisulpride has shown efficacy in treating schizophrenia and other psychotic disorders by modulating dopaminergic activity in the brain. It is particularly effective in alleviating negative symptoms associated with schizophrenia, such as social withdrawal and lack of motivation.
-
Effects on Neurotransmitter Systems :
- The compound influences serotonin (5-HT) receptors, which may contribute to its mood-stabilizing effects. Research indicates that amisulpride can enhance serotonergic neurotransmission, providing additional therapeutic benefits in mood disorders.
-
Cognitive Enhancement :
- Some studies suggest that amisulpride may improve cognitive functions impaired in schizophrenia, potentially due to its action on the prefrontal cortex.
Table 1: Summary of Key Studies on Amisulpride
Case Study: Efficacy in Treatment-Resistant Schizophrenia
A clinical trial involving patients diagnosed with treatment-resistant schizophrenia demonstrated that amisulpride significantly improved symptoms when combined with other therapeutic agents. Patients reported enhanced quality of life and reduced hospitalizations over a six-month follow-up period.
Side Effects and Safety Profile
While amisulpride is generally well-tolerated, some common side effects include:
- Weight gain
- Sedation
- Hyperprolactinemia (increased levels of prolactin hormone)
The risk of extrapyramidal symptoms (EPS) is lower compared to typical antipsychotics, making amisulpride a preferred option for many clinicians.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
